molecular formula C9H17NO B13922556 1-Methyl-1-azaspiro[4.4]nonan-6-OL

1-Methyl-1-azaspiro[4.4]nonan-6-OL

Cat. No.: B13922556
M. Wt: 155.24 g/mol
InChI Key: PSKJTGCMHAXDJU-UHFFFAOYSA-N
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Description

1-Methyl-1-azaspiro[44]nonan-6-OL is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-azaspiro[4One common method involves the reaction of a suitable precursor with methanesulfonyl chloride or PPh3-CBr4 to activate the hydroxyl group towards nucleophilic substitution . This activation allows for the formation of various functional derivatives.

Industrial Production Methods

Industrial production methods for 1-Methyl-1-azaspiro[4.4]nonan-6-OL are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-azaspiro[4.4]nonan-6-OL undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functional derivatives.

Scientific Research Applications

1-Methyl-1-azaspiro[4.4]nonan-6-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-1-azaspiro[4.4]nonan-6-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure play a crucial role in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

    1-Azaspiro[4.4]nonan-6-ol: Similar structure but without the methyl group at the first position.

    2,2-Dimethyl-1-azaspiro[4.4]nonane: Contains additional methyl groups at the second position.

    6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane: Features a hydroxymethyl group instead of a hydroxyl group.

Uniqueness

1-Methyl-1-azaspiro[44]nonan-6-OL is unique due to the presence of the methyl group at the first position and the hydroxyl group at the sixth position

Biological Activity

Overview

1-Methyl-1-azaspiro[4.4]nonan-6-OL is a spirocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, featuring a nitrogen atom within a spiro junction, positions it as a candidate for various therapeutic explorations.

The molecular formula of this compound is C9_9H17_{17}NO, with a molecular weight of 155.24 g/mol. The compound's IUPAC name is 1-methyl-1-azaspiro[4.4]nonan-9-ol, and it can be represented by the following structural formulas:

PropertyValue
Molecular FormulaC9_9H17_{17}NO
Molecular Weight155.24 g/mol
IUPAC Name1-methyl-1-azaspiro[4.4]nonan-9-ol
InChI KeyPSKJTGCMHAXDJU-UHFFFAOYSA-N
Canonical SMILESCN1CCCC12CCCC2O

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The hydroxyl group in the compound plays a crucial role in its reactivity, allowing it to act as either a nucleophile or an electrophile depending on the reaction conditions. This versatility enables the formation of stable complexes with various biomolecules, which may underlie its therapeutic potential.

Biological Activities

Research indicates that this compound has been investigated for several biological activities, including:

Anticancer Activity: Preliminary studies suggest that compounds similar to this compound exhibit antiproliferative effects against cancer cell lines by inhibiting key signaling pathways involved in cell growth and survival.

Neuropharmacological Effects: The compound's structural similarity to known neuroactive agents suggests potential interactions with neurotransmitter receptors, although specific binding affinities and mechanisms remain to be fully elucidated.

Antimicrobial Properties: Some derivatives of this compound have shown promise in exhibiting antimicrobial activity, making them candidates for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Antiproliferative Studies: A study conducted on derivatives of spirocyclic compounds indicated that certain modifications could enhance their anticancer properties, with IC50_{50} values reported in the nanomolar range for specific cancer cell lines .
  • Mechanistic Insights: Research has shown that the presence of functional groups such as hydroxyl can significantly influence the reactivity and interaction profile of spirocyclic compounds with biological targets .
  • Synthesis and Activity Correlation: A detailed synthesis pathway outlined in recent literature demonstrated how variations in substituents on the azaspiro framework could lead to significant changes in biological activity, highlighting the importance of structural optimization in drug development .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructural FeaturesNotable Biological Activity
1-Azaspiro[4.4]nonan-6-OlLacks methyl group at position oneLimited activity reported
2,2-Dimethyl-1-azaspiro[4.4]nonaneAdditional methyl groups at position twoEnhanced stability but less bioactivity
6-(Hydroxymethyl)-2,2-dimethylHydroxymethyl group instead of hydroxylAntimicrobial properties noted

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-methyl-1-azaspiro[4.4]nonan-9-ol

InChI

InChI=1S/C9H17NO/c1-10-7-3-6-9(10)5-2-4-8(9)11/h8,11H,2-7H2,1H3

InChI Key

PSKJTGCMHAXDJU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCCC2O

Origin of Product

United States

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